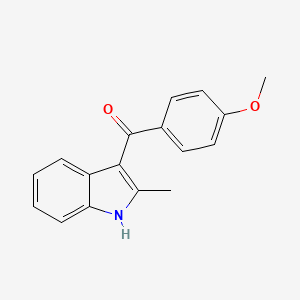

2-Methyl-3-(4'-methoxybenzoyl)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJIIKWCINHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574635 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26211-90-5 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-3-(4'-methoxybenzoyl)indole stands as a significant heterocyclic scaffold, possessing structural motifs that are of considerable interest in medicinal chemistry. Its indole core is a privileged structure in numerous biologically active compounds, while the substituted benzoyl moiety offers sites for potential receptor interactions.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple presentation of data, this document serves as a practical resource for researchers, offering not only the spectral characteristics but also the underlying principles and experimental methodologies. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established scientific principles and field-proven insights to ensure both accuracy and trustworthiness.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of distinct proton types and their immediate electronic environment. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.

-

Sample Preparation : Accurately weigh 5-10 mg of high-purity this compound.[1] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean vial.[1] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which serves as a convenient internal reference.[2]

-

Filtration : To avoid spectral artifacts caused by suspended particles which disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Instrumentation : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns.

-

Acquisition Parameters :

-

Pulse Angle : 30-45 degrees to allow for faster relaxation and a shorter recycle delay.

-

Acquisition Time : ~2-3 seconds.

-

Recycle Delay (d1) : 1-2 seconds. A sufficient delay is necessary for quantitative analysis, but for routine qualitative spectra, a shorter delay is acceptable.[3]

-

Number of Scans : 8-16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied manually. The spectrum is referenced to the residual CDCl₃ peak at δ 7.26 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | ~8.2 - 8.5 | broad singlet (br s) | - | 1H |

| H-7' | ~7.8 - 7.9 | doublet (d) | ~8.0 | 1H |

| H-2', H-6' | ~7.7 - 7.8 | doublet (d) | ~8.8 | 2H |

| H-4, H-5, H-6 | ~7.2 - 7.4 | multiplet (m) | - | 3H |

| H-3', H-5' | ~6.9 - 7.0 | doublet (d) | ~8.8 | 2H |

| OCH₃ | ~3.9 | singlet (s) | - | 3H |

| CH₃ | ~2.5 | singlet (s) | - | 3H |

The chemical shifts are predicted based on the electronic environment of the protons.

-

Indole N-H (δ ~8.2-8.5) : This proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons (δ ~6.9-7.9) : The protons on the benzoyl ring (H-2', H-6', H-3', H-5') and the indole ring (H-4, H-5, H-6, H-7) resonate in this region.

-

The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded of the benzoyl protons due to the electron-withdrawing anisotropic effect of the C=O bond. They appear as a doublet.

-

The protons ortho to the methoxy group (H-3', H-5') are shielded by its electron-donating resonance effect and appear upfield as a doublet. The coupling constant of ~8.8 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

-

The protons on the indole's benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet, with the H-7 proton likely being the most downfield due to its proximity to the indole nitrogen.

-

-

Methoxy Protons (OCH₃, δ ~3.9) : The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic for an aryl methyl ether.

-

Methyl Protons (CH₃, δ ~2.5) : The protons of the methyl group at the C2 position of the indole ring also appear as a sharp singlet. Its position reflects the influence of the aromatic indole system.

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making spectral interpretation straightforward.

-

Sample Preparation : A more concentrated sample is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope. Use 25-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[1]

-

Instrumentation and Acquisition : The spectrum is acquired on the same spectrometer, typically immediately after the ¹H spectrum. A standard proton-decoupled pulse sequence is used.

-

Recycle Delay (d1) : 2 seconds. Non-protonated (quaternary) carbons have longer relaxation times, and a longer delay ensures they are adequately observed.[3]

-

Number of Scans : A higher number of scans (e.g., 512-1024) is necessary to achieve a good signal-to-noise ratio. This can take from 20 minutes to over an hour.[1]

-

-

Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the CDCl₃ triplet centered at δ 77.16 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | ~190 - 195 |

| C-4' (Methoxy-bearing) | ~163 - 165 |

| C-2 (Indole) | ~145 - 148 |

| C-7a (Indole bridgehead) | ~136 - 138 |

| C-1' (Benzoyl) | ~131 - 133 |

| C-2', C-6' (Benzoyl) | ~130 - 132 |

| C-4, C-5, C-6, C-7 (Indole) | ~120 - 128 |

| C-3a (Indole bridgehead) | ~120 - 122 |

| C-3', C-5' (Benzoyl) | ~113 - 115 |

| C-3 (Indole) | ~114 - 116 |

| OCH₃ | ~55 - 56 |

| CH₃ | ~12 - 14 |

-

Carbonyl Carbon (C=O, δ ~190-195) : The ketone carbonyl carbon is highly deshielded and appears significantly downfield. Its exact position can be confirmed with 2D NMR techniques like HMBC.

-

Aromatic & Olefinic Carbons (δ ~113-165) :

-

The carbon attached to the methoxy group (C-4') is the most shielded of the sp² carbons in the benzoyl ring, appearing far downfield around δ 163-165 due to the oxygen's deshielding effect.

-

The quaternary carbons (C-2, C-7a, C-1', C-3a, C-3) typically show lower intensity signals due to their longer relaxation times.

-

The carbons ortho and para to the electron-donating methoxy group (C-3', C-5') are shielded and appear upfield. Conversely, the carbons ortho to the electron-withdrawing carbonyl group (C-2', C-6') are deshielded.

-

-

Aliphatic Carbons (δ ~12-56) :

-

The methoxy carbon (OCH₃) has a characteristic shift around δ 55-56 ppm.

-

The C2-methyl group (CH₃) is the most shielded carbon, appearing far upfield around δ 12-14 ppm.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

This method is ideal for non-volatile solid samples and avoids interference from solvents.[4]

-

Sample Preparation : Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

-

Film Deposition : Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[5][6] An air background spectrum should be collected first.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H Stretch | Indole N-H |

| ~3100 - 3000 | C-H Stretch | Aromatic (sp²) |

| ~2950 - 2850 | C-H Stretch | Aliphatic (sp³) |

| ~1640 - 1660 | C=O Stretch | Aryl Ketone |

| ~1590 - 1610 | C=C Stretch | Aromatic Ring |

| ~1250 - 1270 | C-O Stretch (asymm.) | Aryl Ether |

| ~1020 - 1040 | C-O Stretch (symm.) | Aryl Ether |

-

N-H Stretch (~3300-3400 cm⁻¹) : A moderately sharp peak in this region is a hallmark of the N-H bond in the indole ring.

-

C-H Stretches (~2850-3100 cm⁻¹) : The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings. The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methoxy groups.

-

Carbonyl Stretch (C=O, ~1640-1660 cm⁻¹) : This will be one of the most intense and sharpest peaks in the spectrum. Its position is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.

-

Aromatic C=C Stretches (~1590-1610 cm⁻¹) : These absorptions, often appearing as a pair of peaks, confirm the presence of the aromatic rings.

-

C-O Ether Stretches (~1020-1270 cm⁻¹) : The strong, characteristic asymmetric and symmetric stretches of the aryl-O-CH₃ bond are expected in the fingerprint region, confirming the presence of the methoxy group.

Caption: Workflow for FT-IR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Electron Ionization is a "hard" ionization technique that causes significant, but reproducible, fragmentation, creating a fingerprint-like mass spectrum useful for structural elucidation and library matching.[7][8]

-

Sample Introduction : A minute amount of the solid sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under high vacuum.[9]

-

Ionization : In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[7] This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Molecular Formula : C₁₇H₁₅NO₂ Exact Mass : 265.1103 g/mol Molecular Weight : 265.31 g/mol

-

Molecular Ion (M⁺•, m/z 265) : The peak corresponding to the intact radical cation is expected. Its presence confirms the molecular weight of the compound. Due to the aromatic nature of the molecule, this peak should be reasonably intense.

-

Key Fragmentation Pathways :

-

m/z 135 ([CH₃OC₆H₄CO]⁺) : A very prominent peak is expected from the cleavage of the bond between the indole ring and the benzoyl carbonyl group, forming the stable 4-methoxybenzoyl cation. This is a characteristic fragmentation for 3-aroylindoles.

-

m/z 130 ([C₉H₈N]⁺) : Cleavage on the other side of the carbonyl group can lead to the formation of the 2-methylindolyl cation.

-

m/z 107 ([CH₃OC₆H₄]⁺) : Loss of a carbonyl group (CO) from the m/z 135 fragment can produce the 4-methoxyphenyl cation.

-

Caption: Workflow for Electron Ionization MS analysis.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. IR spectroscopy rapidly confirms the presence of key functional groups, including the indole N-H, the aryl ketone carbonyl, and the methoxy ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The protocols and interpretive guidance provided herein constitute a self-validating system for the analysis of this compound, ensuring that researchers can confidently verify its identity and purity, a critical step in any drug discovery and development pipeline.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. books.rsc.org [books.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. as.uky.edu [as.uky.edu]

Physical and chemical properties of 2-Methyl-3-(4'-methoxybenzoyl)indole

An In-depth Technical Guide to 2-Methyl-3-(4'-methoxybenzoyl)indole

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] This guide provides a detailed technical overview of this compound, a specific derivative poised for interest in drug discovery. While this molecule is not extensively characterized in public literature, this document, written from the perspective of a Senior Application Scientist, extrapolates its physical and chemical properties based on well-established principles of indole chemistry and data from closely related analogues. We will cover its predicted physicochemical characteristics, anticipated spectroscopic data, a robust and detailed synthetic protocol, and its potential as a therapeutic agent, particularly in the context of anticancer research. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel indole-based compounds.

The 3-Aroylindole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent feature in biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[2][3] Its unique electronic properties and rigid structure make it an ideal starting point for designing compounds that can interact with a wide range of biological targets.[4][5]

The functionalization of the indole core is critical to its therapeutic utility. Specifically, the C3 position is the most nucleophilic and reactive site for electrophilic substitution, making it a common point for chemical modification.[6] The introduction of an aroyl (aromatic ketone) group at this position creates a 3-aroylindole, a structural class known for potent biological activities. Many compounds within this class function as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[7][8]

This compound incorporates three key structural features of interest:

-

2-Methyl Group: Substitution at the C2 position can influence the molecule's conformation and metabolic stability.

-

3-Aroyl Linker: The ketone at C3 acts as a critical hydrogen bond acceptor and influences the spatial orientation of the pendant aromatic ring.

-

4'-Methoxybenzoyl Group: The methoxy-substituted phenyl ring is a common feature in potent tubulin inhibitors, where it is believed to interact with the colchicine binding site on β-tubulin.[8]

This combination of features suggests that this compound is a promising candidate for further investigation, particularly in oncology drug development programs.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this specific molecule is sparse. However, we can reliably predict its core properties based on its constituent parts and data from analogous compounds. These predictions are invaluable for guiding synthesis, purification, and characterization efforts.

Physicochemical Data

The following table summarizes the anticipated physicochemical properties.

| Property | Predicted Value | Rationale / Comparative Compound |

| Molecular Formula | C₁₇H₁₅NO₂ | From structure |

| Molecular Weight | 265.31 g/mol | From structure |

| Appearance | White to off-white crystalline solid | Typical for pure organic compounds of this class.[9] |

| Melting Point | 160 - 175 °C | Higher than 2-methylindole (57-59 °C) due to increased molecular weight and polarity from the aroyl group. Similar substituted 3-aroylindoles exhibit melting points in this range. |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Acetone. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The large nonpolar surface area dominates, but the ketone and N-H groups provide some polarity. Similar to other indole derivatives.[9][10] |

| LogP (Predicted) | ~3.8 - 4.2 | Estimated based on structural fragments. Indicates good membrane permeability. |

Anticipated Spectroscopic Data

For any synthetic or medicinal chemist, unambiguous structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR (500 MHz, CDCl₃) | δ ~8.1 (br s, 1H, NH ), δ ~7.7-7.8 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.5 (m, 4H, Indole Ar-H ), δ ~6.9-7.0 (d, 2H, Ar-H ortho to OMe), δ ~3.9 (s, 3H, -OCH ₃), δ ~2.5 (s, 3H, -CH ₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~190 (C=O), δ ~163 (Ar-C -OMe), δ ~130-140 (Indole & Ar quarternary C ), δ ~110-135 (Indole & Ar C -H), δ ~115 (Indole C 3), δ ~55 (-OC H₃), δ ~14 (-C H₃) |

| IR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1630 cm⁻¹ (C=O stretch, conjugated), ν ~1600, 1510, 1450 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch, aryl ether) |

| HRMS (ESI+) | m/z [M+H]⁺ calcd: 266.1176; found: 266.117x |

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most direct and reliable method for preparing 3-aroylindoles is the Friedel-Crafts acylation of the corresponding indole.[11] This reaction leverages the high nucleophilicity of the indole C3 position. The protocol below is a self-validating system, relying on a well-established and robust chemical transformation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

2-Methylindole (1.0 eq)

-

4-Methoxybenzoyl chloride (1.1 eq)

-

Aluminum chloride (AlCl₃, 1.2 eq) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylindole (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for an additional 15 minutes at 0 °C. Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich indole.

-

Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-methylindole is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl. Trustworthiness Note: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic byproducts, ensuring a clean separation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Chemical Reactivity and Potential for Derivatization

Understanding the reactivity of the target compound is crucial for developing second-generation analogues in a drug discovery campaign.

Caption: Key reactive sites on this compound.

-

N-H Position (Red): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated. This is a common strategy to modulate solubility and pharmacokinetic properties.

-

Indole Benzene Ring (Blue): While C3 is the most reactive site, once it is functionalized, further electrophilic aromatic substitution (e.g., halogenation, nitration) can occur on the benzo portion of the indole, typically at the C5 or C6 positions.

-

Ketone Carbonyl (Green): The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then serve as a handle for further functionalization or can itself alter the biological activity profile.

Potential Biological Activity and Therapeutic Applications

The structural motif of this compound is highly analogous to known tubulin polymerization inhibitors that act as vascular disrupting agents (VDAs) in cancer therapy.[7]

Hypothetical Mechanism of Action

-

Tubulin Binding: The compound is predicted to bind to the colchicine-binding site on β-tubulin. The 4-methoxyphenyl group is a key pharmacophore for this interaction.

-

Inhibition of Polymerization: This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division (mitosis).

-

Cell Cycle Arrest & Apoptosis: The disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.

Drug Development Workflow

Caption: High-level workflow for preclinical evaluation.

For drug development professionals, the path forward involves a structured evaluation. Following successful synthesis (A), the compound's direct effect on tubulin would be confirmed in a biochemical assay (B). Its potency against a panel of human cancer cell lines would be determined (C), with mechanistic follow-up studies to confirm its effect on the cell cycle (D). Promising results would trigger lead optimization efforts (E) to improve potency and drug-like properties, ultimately leading to in vivo testing (F).

Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct empirical data is not widely available, this guide has established a robust, scientifically-grounded framework for its properties and synthesis. By leveraging data from analogous structures, we have provided predicted physicochemical and spectroscopic data to aid in its identification, a detailed and reliable synthetic protocol, and a clear rationale for its potential as an anticancer agent targeting tubulin polymerization. This document serves as a comprehensive starting point for any research team aiming to synthesize, characterize, and explore the therapeutic potential of this promising indole derivative.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

The Serendipitous Saga of a Synthetic Indole: A Technical Guide to the Discovery and History of 2-Methyl-3-(4'-methoxybenzoyl)indole

Abstract

This in-depth technical guide charts the discovery and historical trajectory of 2-Methyl-3-(4'-methoxybenzoyl)indole, a molecule of significant scientific intrigue. Initially developed in the 1980s by Sterling-Winthrop Inc. under the designation WIN 48,098 and later named Pravadoline, its journey began in the quest for novel anti-inflammatory agents. However, unexpected pharmacological findings unveiled a completely different mechanism of action, leading to the groundbreaking discovery of a new class of cannabinoid receptor agonists. This guide will delve into the initial synthetic rationale, the pivotal experiments that unmasked its true biological identity, and its lasting impact on the field of medicinal chemistry and pharmacology.

Introduction: A Tale of Two Targets

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities[1][2][3]. The story of this compound, the foundational structure of Pravadoline (WIN 48,098), is a compelling example of serendipity in drug discovery. Developed in the 1980s, its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin guided its initial exploration as an inhibitor of the cyclooxygenase (COX) enzyme, a key player in prostaglandin synthesis and inflammation[4][5].

However, early preclinical studies revealed a fascinating dichotomy: its analgesic effects were observed at doses significantly lower than those required for anti-inflammatory activity[5]. This discrepancy hinted at a novel mechanism of action, sparking a deeper investigation that would ultimately pivot the understanding of this molecule and its derivatives.

The Genesis: Synthesis and Initial Hypothesis

While the precise, step-by-step account of the inaugural synthesis by Sterling-Winthrop chemists is not extensively publicized, the construction of the this compound scaffold would have relied on established indole synthesis methodologies of the era. The Fischer indole synthesis, a robust method for creating substituted indoles developed in 1883, is a likely candidate for the formation of the core indole ring system[6][7].

Conceptual Synthetic Pathway

A plausible synthetic approach, based on common indole syntheses, is outlined below. This is a generalized representation and not the specific, proprietary process used by Sterling-Winthrop.

Caption: Generalized Friedel-Crafts acylation for the synthesis of the core indole structure.

The initial therapeutic hypothesis was straightforward: the molecule would act as a COX inhibitor to reduce inflammation and pain. Early in vitro assays confirmed this, showing inhibition of prostaglandin synthesis[4][8][9].

A Paradigm Shift: Unmasking Cannabinoid Activity

The defining chapter in the history of this compound began with the observation of its potent analgesic properties, which were incongruent with its modest COX inhibitory activity[5]. Further pharmacological profiling revealed that the analgesic effects were not reversed by naloxone, an opioid receptor antagonist, thereby ruling out an opioid-mediated mechanism[5].

This enigma led researchers to explore other potential targets. In a landmark discovery, it was found that Pravadoline and its analogs interacted with the then-newly discovered cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system[5][10]. This was a seminal finding, as it established the aminoalkylindoles, a class of compounds to which Pravadoline belongs (specifically, the N-substituted version), as the first structurally novel class of non-classical cannabinoid agonists[5].

Mechanism of Action: From COX Inhibition to Cannabinoid Agonism

The dual activity of Pravadoline is a key aspect of its scientific profile.

Caption: Dual mechanism of action of Pravadoline.

Quantitative Biological Data

The following table summarizes the key in vitro biological data for Pravadoline (WIN 48,098).

| Target | Assay | Value | Reference |

| Cyclooxygenase (COX) | Prostaglandin Synthesis Inhibition (in mouse brain) | IC₅₀: 4.9 µM | [4][8] |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | Kᵢ: 2511 nM | [4][5] |

The End of a Clinical Journey, The Beginning of a Research Legacy

Despite its promising analgesic profile, the clinical development of Pravadoline was ultimately terminated. The primary reason was the observation of nephrotoxicity (kidney damage) in canine studies[11][12][13]. Interestingly, subsequent research suggested that this toxicity might be associated with the maleate salt form in which the drug was prepared, rather than an intrinsic property of the parent molecule[5][11].

Although Pravadoline never reached the market, its discovery had a profound and lasting impact on neuroscience and medicinal chemistry. The identification of the aminoalkylindoles as potent cannabinoid agonists opened up a new avenue for drug design. This led to the synthesis of numerous analogs, including the widely used research tool WIN 55,212-2, which exhibits high affinity for both CB1 and CB2 receptors[5][10]. The exploration of the structure-activity relationships within this class has significantly advanced our understanding of the endocannabinoid system.

Conclusion

The story of this compound, the core of Pravadoline, is a testament to the unpredictable nature of scientific discovery. A molecule conceived for one purpose—to fight inflammation through COX inhibition—serendipitously unveiled a new class of cannabinoid agonists, thereby opening up a new frontier in pharmacological research. While its own clinical aspirations were cut short, its legacy endures through the multitude of research tools and the deeper understanding of the endocannabinoid system that it made possible. This journey from a failed anti-inflammatory drug to a groundbreaking pharmacological tool underscores the importance of rigorous scientific inquiry and the potential for unexpected discoveries to reshape our understanding of biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. abmole.com [abmole.com]

- 5. Pravadoline - Wikipedia [en.wikipedia.org]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. pharmtech.com [pharmtech.com]

The Indole Nucleus: A Privileged Scaffold in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance.[1] This prevalence is not coincidental; the indole nucleus is a key structural motif in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1] Its unique electronic properties and ability to form various non-covalent interactions allow indole-containing compounds to bind with high affinity to a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[2] This technical guide provides a comprehensive exploration of the therapeutic applications of indole compounds, with a focus on their roles in oncology, virology, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and provide an overview of their synthesis and clinical landscape.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a common feature in a variety of bioactive molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin.[3] This natural prevalence has inspired medicinal chemists to explore the vast chemical space of indole derivatives, leading to the development of numerous clinically successful drugs.[4] The indole nucleus's therapeutic promiscuity stems from its ability to serve as a versatile pharmacophore, capable of engaging in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological macromolecules.[5]

Anticancer Applications of Indole Compounds: A Multi-pronged Attack

Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[6][7] Their antitumor activity is often multifaceted, targeting various hallmarks of cancer.

Mechanism of Action: Disrupting the Cancer Cell Machinery

Indole-based anticancer agents exert their effects through a variety of mechanisms, including:

-

Inhibition of Tubulin Polymerization: A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain indole derivatives, such as the vinca alkaloids (e.g., vinblastine and vincristine), bind to tubulin and prevent its polymerization into microtubules, leading to mitotic arrest and apoptosis.[8]

-

Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indole compounds have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and intracellular kinases. For example, sunitinib is a multi-targeted RTK inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]

-

Modulation of Signaling Pathways: Indole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10] These pathways control cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, indole compounds can effectively halt tumor progression.

Key Signaling Pathways Targeted by Anticancer Indole Derivatives

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common event in many cancers. Indole compounds can interfere with this pathway at multiple points, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole compounds.

The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression. Indole derivatives can suppress NF-κB activation, thereby reducing inflammation-driven tumor growth and metastasis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

An In-Silico Workflow for Predicting the Bioactivity of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide presents a comprehensive in-silico workflow to predict the bioactivity of a novel indole derivative, 2-Methyl-3-(4'-methoxybenzoyl)indole. As a case study, this guide will navigate through a multi-step computational approach, from initial property calculations to sophisticated molecular modeling techniques. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step methodologies for each stage of the analysis. The overarching goal is to construct a robust, evidence-based hypothesis for the compound's potential therapeutic applications, thereby guiding subsequent experimental validation.

Introduction: The Rationale for an In-Silico First Approach

In modern drug discovery, in-silico methods are indispensable for accelerating the identification and optimization of lead compounds.[4] By computationally screening and profiling novel chemical entities, we can significantly reduce the time and cost associated with preclinical research. The indole nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The subject of this guide, this compound, is a structurally interesting molecule combining the indole core with a methoxybenzoyl moiety, suggesting potential for interaction with various biological targets.

This guide will detail a systematic in-silico investigation structured to:

-

Establish a Drug-Likeness Profile: Evaluate the molecule's fundamental physicochemical and pharmacokinetic properties.

-

Identify Potential Biological Targets: Employ reverse docking and pharmacophore-based screening to pinpoint putative protein partners.

-

Elucidate Binding Interactions: Utilize molecular docking to predict the binding mode and affinity for high-priority targets.

-

Develop Structure-Activity Relationships: Propose a framework for future Quantitative Structure-Activity Relationship (QSAR) studies.

The causality behind this multi-pronged approach is to build a progressively refined understanding of the molecule's potential. We begin with broad, property-based filters and culminate in specific, target-interaction models.

Foundational Analysis: Physicochemical and ADMET Profiling

The initial step in assessing a novel compound's therapeutic potential is to evaluate its drug-likeness and pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[6][7] These properties are critical for a compound's success as a drug and can be reliably predicted using a variety of computational tools.[6][7][8][9]

Experimental Protocol: ADMET Prediction

-

Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

Web Server Selection: Utilize a comprehensive ADMET prediction web server such as ADMETlab 2.0 or ADMET-AI.[6][7]

-

Property Calculation: Submit the compound for analysis. These servers typically calculate a wide range of descriptors, including:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), and Polar Surface Area (PSA).

-

Pharmacokinetic Properties: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition, and hERG (human Ether-à-go-go-Related Gene) inhibition.

-

Toxicity Predictions: Ames mutagenicity, carcinogenicity, and hepatotoxicity.

-

-

Data Analysis: Compare the predicted values against established thresholds for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation: Predicted Properties of this compound

| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |

| Molecular Weight ( g/mol ) | 265.31 | Compliant (< 500) |

| LogP | 3.8 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (< 10) |

| Polar Surface Area (Ų) | 38.9 | Favorable for cell permeability |

| ADMET Prediction | ||

| Human Intestinal Absorption | High | Favorable for oral bioavailability |

| Blood-Brain Barrier | Likely to penetrate | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Favorable cardiac safety profile |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the output of the chosen ADMET prediction tool.

Target Identification: Unveiling Potential Biological Partners

With a favorable drug-like profile established, the next crucial step is to identify potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[10][11] Pharmacophore modeling can be used to screen large databases for compounds with similar features, or to identify potential targets for a given compound.[10][12][13]

-

Pharmacophore Generation: Generate a 3D pharmacophore model from the structure of this compound. This model will consist of features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.[10][14]

-

Database Selection: Choose a database of known active compounds with associated target information (e.g., ChEMBL, DrugBank).

-

Virtual Screening: Screen the selected database against the generated pharmacophore model to identify molecules with a high degree of similarity.

-

Target Hypothesis: Analyze the biological targets of the top-ranking hits to generate a hypothesis for the potential targets of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.[15][16][17]

-

Ligand Preparation: Prepare the 3D structure of this compound. This involves generating a low-energy conformation and assigning appropriate atom types and charges.

-

Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Docking Simulation: Systematically dock the ligand into the binding sites of a large number of proteins from the database using software like AutoDock Vina or Glide.[16][17]

-

Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score).

-

Target Prioritization: Prioritize targets with the most favorable docking scores for further investigation.

Elucidating Binding Interactions: Focused Molecular Docking

Once a list of high-priority potential targets is generated, focused molecular docking is performed to gain a more detailed understanding of the binding interactions.

Experimental Protocol: Protein-Ligand Docking

-

Protein Preparation: Obtain the 3D structure of the selected target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[16][18]

-

Binding Site Definition: Identify and define the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Docking Simulation: Perform the docking simulation using a program like AutoDock Vina.[16][17] The program will explore different conformations and orientations of the ligand within the binding site and calculate the corresponding binding energies.

-

Pose Analysis: Analyze the top-ranking docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Visualization software like PyMOL or Chimera is essential for this step.

Visualization: Docking Workflow and Binding Interaction Diagram

Caption: A generalized workflow for molecular docking.

Caption: Hypothetical binding interactions of the ligand in a protein pocket.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[19][20][21] While a full QSAR study requires experimental data for a set of analogue compounds, we can lay the groundwork by identifying key molecular descriptors.

The Path to a QSAR Model

-

Data Set Collection: Synthesize and experimentally test a series of analogues of this compound against a confirmed biological target.

-

Descriptor Calculation: For each compound, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).[22]

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.[19][22]

-

Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.[4]

Visualization: QSAR Development Workflow

Caption: The workflow for developing a QSAR model.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound. By systematically applying a suite of computational tools, from ADMET profiling to molecular docking and QSAR planning, a robust, data-driven hypothesis for the compound's biological function can be formulated. The insights gained from this in-silico investigation provide a strong foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process. The proposed workflow is not only applicable to the specific molecule discussed but also serves as a general framework for the computational evaluation of other novel chemical entities.

References

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. ADMETlab 2.0 [admetmesh.scbdd.com]

- 8. ADMETlab 3.0 [admetlab3.scbdd.com]

- 9. academic.oup.com [academic.oup.com]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. rasalifesciences.com [rasalifesciences.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. dovepress.com [dovepress.com]

- 14. Pharmacophore modeling | PDF [slideshare.net]

- 15. KBbox: Methods [kbbox.h-its.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 19. ijapbjournal.com [ijapbjournal.com]

- 20. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

The Natural Product Origins of Structurally Similar Indole Alkaloids: A Biosynthetic and Methodological Guide

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities that have led to the development of life-saving drugs. This guide provides an in-depth technical exploration of the natural product origins of these fascinating molecules, with a particular focus on their biosynthetic pathways. We will dissect how a common precursor, the amino acid L-tryptophan, gives rise to a remarkable array of structurally distinct yet biosynthetically related indole alkaloids, including the terpenoid indole alkaloids (TIAs), ergot alkaloids, and various fungal indole alkaloids. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive understanding of the underlying biosynthetic logic but also providing detailed, field-proven experimental methodologies for the isolation, purification, and structural elucidation of these valuable compounds. By understanding their origins, we can better harness the potential of indole alkaloids in the ongoing quest for novel therapeutics.

Part 1: The Indole Alkaloid Universe: Diversity and Significance

Introduction to Indole Alkaloids

Indole alkaloids are a major class of nitrogen-containing secondary metabolites characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] With over 4,100 known compounds, they are one of the largest families of alkaloids.[2] Their distribution in nature is widespread, being found in plants, fungi, bacteria, and marine organisms such as sponges and tunicates.[3][4][5][6] The families Apocynaceae, Rubiaceae, and Loganiaceae are particularly rich sources of plant-derived indole alkaloids.[7] Fungi, especially from the phylum Ascomycota, are also prolific producers of a diverse range of indole alkaloids.[3]

Pharmacological Significance

The structural diversity of indole alkaloids is mirrored by their broad spectrum of potent biological activities, making them a cornerstone of natural product-based drug discovery.[8][9] Prominent examples that have had a profound impact on medicine include:

-

Anticancer agents: Vinblastine and vincristine, isolated from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents used in the treatment of various cancers, including lymphomas and leukemias.[10][11][12]

-

Neurological and Vasoactive agents: Ergot alkaloids, produced by fungi of the genus Claviceps, have a long history in medicine, with derivatives used to treat migraines and control postpartum hemorrhage.[13][14]

-

Antihypertensive and Antiarrhythmic agents: Reserpine and ajmaline, from Rauvolfia serpentina, have been used to treat high blood pressure and cardiac arrhythmias, respectively.[8][15]

-

Cholinesterase inhibitors: Physostigmine, from the Calabar bean (Physostigma venenosum), is a reversible cholinesterase inhibitor used in the treatment of glaucoma and myasthenia gravis.[8][12]

The indole scaffold is a privileged structure in medicinal chemistry, and its continued exploration in nature promises to yield new therapeutic leads.[9][16]

A Note on Structural Similarity

A fascinating aspect of indole alkaloid chemistry is how vastly different molecular architectures can arise from a limited set of biosynthetic precursors and reaction types. This guide will illuminate the underlying biosynthetic pathways to demonstrate how nature achieves this remarkable chemical diversification. By understanding these common origins, we can appreciate the subtle enzymatic modifications that lead to the vast array of indole alkaloid structures and their corresponding biological functions.

Part 2: The Common Wellspring: Tryptophan and the Early Steps of Biosynthesis

Tryptophan: The Universal Precursor

The biosynthetic journey for virtually all indole alkaloids begins with the aromatic amino acid L-tryptophan.[2][15][17] This simple molecule provides the characteristic indole ring system and the adjacent two-carbon side chain that form the core of these complex natural products. The initial steps in the biosynthesis of indole alkaloids involve enzymatic modifications to the tryptophan molecule, setting the stage for the subsequent cyclization and rearrangement reactions that define the different alkaloid classes.

Key Early Modifications of the Indole Ring

The diversification of indole alkaloid structures begins with a few key enzymatic transformations of L-tryptophan:

-

Decarboxylation: A common initial step is the decarboxylation of tryptophan by tryptophan decarboxylase (TDC), a pyridoxal phosphate-dependent enzyme, to yield tryptamine.[15] Tryptamine is a crucial building block for the vast family of terpenoid indole alkaloids.[7][18]

-

Prenylation: The attachment of one or more five-carbon isoprene units (prenyl groups), derived from dimethylallyl pyrophosphate (DMAPP), is another critical modification.[19] The position of prenylation on the indole ring is a key determinant of the resulting alkaloid class. For instance, in ergot alkaloid biosynthesis, prenylation occurs at the C4 position.[2][20]

-

Oxidation and Hydroxylation: Various oxidases and hydroxylases can modify the indole ring, increasing its reactivity and providing handles for further chemical transformations.[3][21]

-

N-methylation: The nitrogen atom of the side chain can be methylated by S-adenosyl methionine (SAM), as seen in the biosynthesis of dimethyltryptamine (DMT).[15][17]

These initial modifications generate a set of key intermediates that are then channeled into the various biosynthetic pathways leading to the different classes of indole alkaloids.

Diagram: The Central Role of Tryptophan

Caption: Initial modifications of L-tryptophan leading to key indole alkaloid precursors.

Part 3: Major Biosynthetic Highways: A Comparative Analysis

From the common starting point of tryptophan, several major biosynthetic pathways diverge to produce the main classes of indole alkaloids. Here, we compare and contrast three of the most significant pathways.

Terpenoid Indole Alkaloids (TIAs)

The terpenoid indole alkaloids (TIAs) are a vast and structurally diverse group of over 3,000 compounds, formed by the combination of an indole moiety derived from tryptamine and a terpenoid component.[7][18]

The defining step in TIA biosynthesis is the condensation of tryptamine with the iridoid monoterpene secologanin.[22] This reaction is catalyzed by the enzyme strictosidine synthase (STR) and results in the formation of strictosidine, the universal precursor for all TIAs.[7][18][23] The formation of strictosidine is a pivotal branching point, as this single molecule gives rise to the immense structural diversity observed in this class of alkaloids.[24]

Following its formation, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) to yield a highly reactive aglycone.[18] This unstable intermediate undergoes a series of rearrangements and enzymatic modifications to generate the characteristic skeletal types of TIAs, including the Corynanthe, Iboga, and Aspidosperma types. These skeletons are then further decorated by a suite of tailoring enzymes, such as hydroxylases, methyltransferases, and acetyltransferases, to produce the final array of TIAs.[25]

The medicinal plant Catharanthus roseus is a well-studied example of TIA biosynthesis, as it produces the potent anticancer drugs vinblastine and vincristine.[10][11] The biosynthesis of these complex bisindole alkaloids involves the dimerization of two monomeric TIA precursors, catharanthine and vindoline, which are themselves derived from strictosidine through long and complex pathways.[7][10]

References

- 1. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.hep.com.cn [journal.hep.com.cn]

- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semmelweis.hu [semmelweis.hu]

- 13. researchgate.net [researchgate.net]

- 14. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Alkaloids Derived from Tryptophan [epharmacognosy.com]

- 18. Terpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of the ergot alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 21. Biosynthesis of fungal indole alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 22. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. Monoterpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]

- 24. researchgate.net [researchgate.net]

- 25. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Indoles

Introduction: The Enduring Significance of the Indole Scaffold and the Power of Palladium Catalysis

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[1][2][3][4][5][6] From the anti-cancer activity of vinca alkaloids to the anti-migraine effects of triptans, the indole motif is inextricably linked to profound biological activity.[2][7] Consequently, the development of efficient and versatile synthetic methodologies to access functionally diverse indoles remains a paramount objective for organic chemists.[8][9]

Historically, classical methods such as the Fischer, Bischler, and Reissert syntheses have been the workhorses for indole construction. However, these methods often suffer from limitations, including harsh reaction conditions, the need for pre-functionalized starting materials, and limited substrate scope.[1][8] The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of indoles, offering milder conditions, broader functional group tolerance, and novel bond disconnections.[9][10][11][12]

Palladium-catalyzed reactions provide a powerful toolkit for constructing the indole core through various strategies, including the formation of key C-C and C-N bonds.[10][13] These methods often proceed with high levels of regio- and chemoselectivity, enabling the synthesis of complex indole derivatives with unprecedented efficiency. This guide provides an in-depth exploration of several key palladium-catalyzed indole syntheses, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Larock Indole Synthesis: A Versatile Heteroannulation Approach

First reported by Richard C. Larock in 1991, the Larock indole synthesis has become a widely adopted method for the preparation of 2,3-disubstituted indoles.[14][15][16][17] This powerful palladium-catalyzed heteroannulation reaction involves the coupling of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[14][15][16][17]

Mechanistic Rationale: The "Why" Behind the Reagents

The catalytic cycle of the Larock indole synthesis is a well-studied process that elegantly illustrates the fundamental steps of palladium-catalyzed cross-coupling reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The reaction is initiated by the in situ reduction of a Pd(II) precatalyst, such as Pd(OAc)₂, to the active Pd(0) species. The choice of a Pd(II) salt is often one of convenience, as they are generally more stable and easier to handle than their Pd(0) counterparts.

-

Oxidative Addition: The first key step is the oxidative addition of the o-iodoaniline to the Pd(0) catalyst, forming a reactive arylpalladium(II) intermediate.[14][16] This step is typically the rate-limiting step, and its efficiency is highly dependent on the nature of the aryl halide (I > Br > Cl).

-

Alkyne Coordination and Insertion: The disubstituted alkyne then coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[14][16] The regioselectivity of this step is a defining feature of the Larock synthesis, with the bulkier substituent on the alkyne typically orienting itself at the 2-position of the final indole product to minimize steric interactions.[14]

-

Intramolecular Cyclization (Aminopalladation): The nitrogen atom of the aniline moiety then displaces the halide ligand on the palladium center in an intramolecular fashion, forming a six-membered palladacycle.[14][16]

-

Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[16][17]

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 2,3-diphenylindole from o-iodoaniline and diphenylacetylene.

Materials:

-

o-Iodoaniline

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylindole.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired indole. The following table summarizes typical reaction parameters for the Larock indole synthesis.

| Parameter | Typical Reagents/Conditions | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective precatalyst. The active Pd(0) species is generated in situ. |

| Ligand | PPh₃, P(t-Bu)₃ | PPh₃ is a standard ligand. More electron-rich and bulky phosphine ligands like P(t-Bu)₃ can facilitate the oxidative addition of less reactive aryl bromides or chlorides. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An inorganic base is required to neutralize the HX formed during the reaction. Cs₂CO₃ is often more effective for challenging substrates. |

| Solvent | DMF, DMAc, Toluene | Aprotic polar solvents like DMF and DMAc are commonly used. Toluene can also be effective, particularly with more soluble substrates. |

| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. |

The Hegedus Indole Synthesis: An Olefin Aminopalladation Strategy

The Hegedus indole synthesis offers a distinct approach to indole formation, relying on the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[18] This method is particularly useful for synthesizing indoles with a substituent at the 2-position.

Mechanistic Insights: The Role of Pd(II)

Unlike many palladium-catalyzed reactions that initiate with Pd(0), the Hegedus synthesis typically employs a stoichiometric or catalytic amount of a Pd(II) salt, such as PdCl₂(MeCN)₂.[18][19]

-

Coordination and Nucleophilic Attack: The reaction begins with the coordination of the palladium(II) catalyst to the alkene moiety of the ortho-alkenyl aniline. This coordination activates the double bond towards nucleophilic attack by the adjacent amino group.

-

Intramolecular Aminopalladation: The intramolecular attack of the nitrogen atom onto the coordinated alkene results in the formation of a five-membered palladacycle.[19]

-

β-Hydride Elimination: A subsequent β-hydride elimination from the palladacycle forms the indole C2-C3 double bond and generates a palladium(II) hydride species.

-

Reductive Elimination and Catalyst Regeneration: Reductive elimination of HX from the palladium(II) hydride species regenerates the active Pd(II) catalyst, allowing for a catalytic cycle if an oxidant is present to reoxidize any Pd(0) that may form.[19]

Caption: Key steps in the Hegedus indole synthesis.

Experimental Protocol: Synthesis of 2-Methylindole

This protocol describes the synthesis of 2-methylindole from 2-allylaniline.

Materials:

-

2-Allylaniline

-

Palladium(II) chloride (PdCl₂)

-

Benzoquinone (oxidant)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-allylaniline (1.0 mmol) in anhydrous THF (10 mL).

-

Reagent Addition: Add Et₃N (1.2 mmol), followed by PdCl₂ (0.1 mmol, 10 mol%) and benzoquinone (1.1 mmol).

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium black. Wash the Celite pad with ethyl acetate.

-

Extraction: Combine the filtrate and washes, and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-methylindole.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Strategy

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds.[20][21][22][23][24] While not a de novo indole synthesis in the classical sense, it is an indispensable tool for the functionalization of pre-existing indole scaffolds and for the synthesis of indole precursors.[20][23]

Mechanistic Principles: The Role of Ligands

The success of the Buchwald-Hartwig amination is critically dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[20][25] These ligands play a crucial role in facilitating the key steps of the catalytic cycle.

-

Oxidative Addition: The reaction starts with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, which is stabilized by the phosphine ligand. The electron-rich nature of the ligand promotes this often rate-determining step.

-

Amine Coordination and Deprotonation: An amine coordinates to the resulting arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido ligand.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The steric bulk of the ligand is thought to promote this final step.

References

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organicreactions.org [organicreactions.org]

- 13. nbinno.com [nbinno.com]

- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. benchchem.com [benchchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 19. thieme-connect.com [thieme-connect.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. books.rsc.org [books.rsc.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylates

Introduction: The Significance of the Indole Scaffold and the Advent of Microwave Synthesis